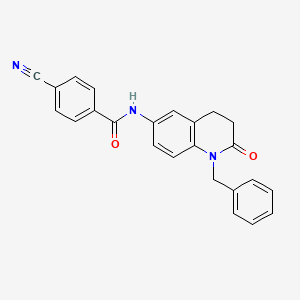
Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate (DOPD) is a compound belonging to the class of pyridinedicarboxylates. It has been used for a variety of scientific research applications due to its unique properties, such as its ability to act as an inhibitor of certain enzymes and its ability to interact with certain proteins.
科学的研究の応用
Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug delivery. This compound has been found to be an effective inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been found to interact with certain proteins, such as the protein kinase C (PKC). This compound has also been used as a drug delivery agent, as it can be used to deliver drugs to specific target cells.
作用機序
The exact mechanism of action of Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate is not completely understood, but it is believed to involve the inhibition of certain enzymes and the interaction with certain proteins. This compound is believed to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are hormones that are involved in inflammation and other physiological processes. Additionally, this compound is believed to interact with the protein kinase C (PKC), which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood, but it is believed to have a variety of effects. This compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are hormones that are involved in inflammation and other physiological processes. Additionally, this compound is believed to interact with the protein kinase C (PKC), which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
The use of Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate in lab experiments has a number of advantages and limitations. One advantage of using this compound is that it can be synthesized easily and in high yields using the Mitsunobu reaction and the Biginelli reaction. Additionally, this compound has been found to be an effective inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2), and it has been found to interact with certain proteins, such as the protein kinase C (PKC). However, this compound is not soluble in water, and it can be toxic if ingested at high doses.
将来の方向性
There are a number of potential future directions for research involving Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate. One potential direction is to further investigate the biochemical and physiological effects of this compound, as well as to investigate the potential therapeutic applications of this compound. Additionally, further research could be conducted to investigate the potential use of this compound as a drug delivery agent. Finally, further research could be conducted to investigate the potential use of this compound in other scientific research applications, such as in the study of enzyme inhibition and protein-protein interactions.
合成法
Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate can be synthesized using a variety of methods, including the Mitsunobu reaction and the Biginelli reaction. The Mitsunobu reaction involves the reaction of a diol and an acid with an organophosphorus compound, while the Biginelli reaction involves the reaction of an aldehyde, an acid, and an urea precursor. Both methods can be used to synthesize this compound in high yields.
特性
IUPAC Name |
diethyl 2-oxo-6-pyrrolidin-1-yl-1H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-3-21-14(19)10-9-11(15(20)22-4-2)13(18)16-12(10)17-7-5-6-8-17/h9H,3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTSCFVWNUQYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)N2CCCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

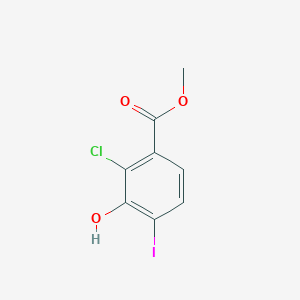
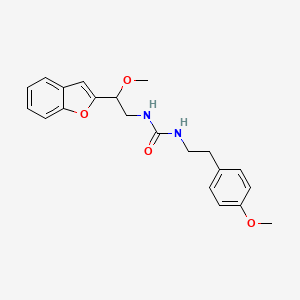
![N-(2,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2911147.png)
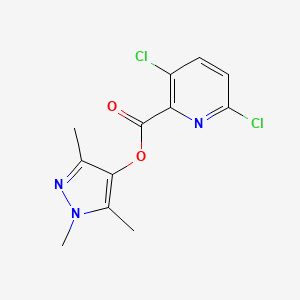
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911151.png)
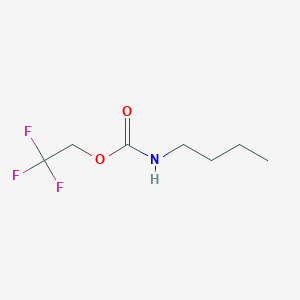
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate](/img/structure/B2911154.png)

![1-(4-Chlorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2911156.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide](/img/structure/B2911159.png)
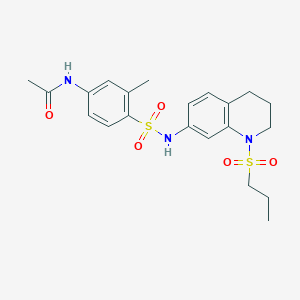
amino}acetamide dihydrochloride](/img/structure/B2911162.png)

